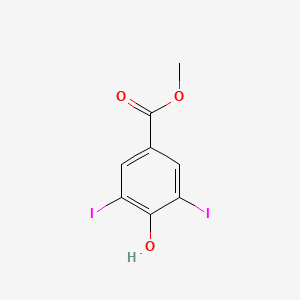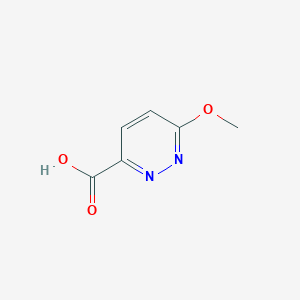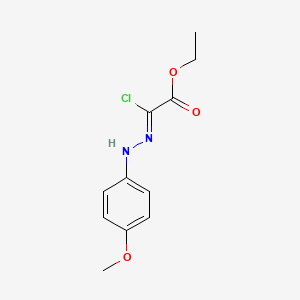
Di-tert-butyl 2-methylmalonate
Overview
Description
Synthesis Analysis
An efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis . Specifically, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst successfully produced corresponding α-methyl-α-alkylmalonates . These compounds serve as versatile chiral building blocks containing a quaternary carbon center, with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) .Molecular Structure Analysis
The molecular structure of Di-tert-butyl 2-methylmalonate consists of a malonate core with two tert-butyl groups attached. The compound’s 3D structure can be visualized here . The ester groups in chiral malonates are selectively convertible, making them valuable for constructing chiral carbon centers in organic molecules .Scientific Research Applications
1. Catalysis and Synthesis Di-tert-butyl 2-methylmalonate is a reactive equivalent of a three-carbon Michael acceptor like acrylate, employed in the asymmetric conjugate addition of aldehydes. This process, catalyzed by an axially chiral amino diol, yields conjugate adducts with high enantiomeric excess, leading to valuable chiral building blocks for further synthesis (Kano et al., 2012).
2. Structural Analysis The compound has been analyzed for its crystal structure, where it's linked by intermolecular hydrogen bonds into chains, demonstrating its potential for further chemical analysis and applications in material science (Zeng & Ren, 2009).
3. Methylation Techniques In pharmaceutical research, this compound plays a role in methylation of carbon centers adjacent to nitrogen or aryl rings. This process, involving di-tert-butyl peroxide, is crucial for modifying drug-like compounds to optimize their properties (Vasilopoulos et al., 2021).
4. Analytical Chemistry The compound is involved in the analysis of dicarboxylic acids, specifically methylmalonic acid (MMA), using tandem mass spectrometry. This method is crucial for diagnosing inborn errors of metabolism or vitamin B(12) deficiency (Kushnir et al., 2001).
5. Organic Synthesis Di-tert-butyl pyrocarbonate, closely related to this compound, is utilized for obtaining N-tert-butoxycarbonyl (Boc) derivatives of various compounds, indicating its significance in synthetic organic chemistry (Pozdnev, 2004).
6. Environmental Analysis this compound is investigated for its role in environmental matrices, human exposure, and toxicity, particularly as an antioxidant in various commercial products. Understanding its behavior and impact on the environment and health is crucial for risk assessment and developing safer alternatives (Liu & Mabury, 2020).
Mechanism of Action
Target of Action
Di-tert-butyl 2-methylmalonate is a type of malonate ester Malonate esters are known to be active on the hydrogen atoms of the methylene group, which can react with other groups to undergo alkylation, hydroxyalkylation, and amide formation .
Mode of Action
It is known that malonate esters, including this compound, can undergo various reactions due to the reactivity of the hydrogen atoms on their methylene groups .
Biochemical Pathways
Malonate esters are known to be involved in various reactions, including alkylation, hydroxyalkylation, and amide formation .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
It is known that the compound has been used in the total synthesis of (+/−)-actinophyllic acid . It has also been employed as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
properties
IUPAC Name |
ditert-butyl 2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWGGPUIWKWJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501499 | |
| Record name | Di-tert-butyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34812-95-8 | |
| Record name | Di-tert-butyl methylpropanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)


![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)


![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)


![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)


